

A Comparative Toxicological Assessment: Disperse Red 82 vs. Disperse Red 1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 82*

Cat. No.: *B082367*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of two disperse azo dyes, **Disperse Red 82** and Disperse Red 1. The available experimental data for each compound are presented to facilitate an informed assessment of their potential hazards. While a significant body of research exists for Disperse Red 1, there is a notable lack of publicly available quantitative toxicity data for **Disperse Red 82**, limiting a direct, comprehensive comparison.

Executive Summary

Disperse Red 1 has been the subject of numerous toxicological studies, which indicate concerns regarding its genotoxicity, cytotoxicity, and reproductive toxicity. In contrast, the toxicological profile of **Disperse Red 82** is not well-documented in publicly accessible literature. Safety data sheets suggest a potential for skin sensitization, but a lack of comprehensive experimental data prevents a thorough evaluation of its broader toxicological effects.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available quantitative and qualitative toxicological data for **Disperse Red 82** and Disperse Red 1. It is important to note the significant data gaps for **Disperse Red 82**.

Toxicological Endpoint	Disperse Red 82	Disperse Red 1
Acute Oral Toxicity	No data available. Not classified as acutely toxic in safety data sheets. [1]	No specific LD50 value found. Considered potentially damaging to health upon accidental ingestion. [2]
Dermal Toxicity	No data available. Not classified as a dermal irritant in some safety data sheets. [1]	Not considered a skin irritant in animal models, but good hygiene is recommended. [2]
Inhalation Toxicity	No data available. Not expected to pose a respiratory hazard under normal use. [3]	Not thought to produce adverse health effects or respiratory irritation in animal models. [2]
Skin Sensitization	May cause an allergic skin reaction (GHS Category 1). [4]	Known to be a skin sensitizer and has been associated with contact dermatitis. [2][5]
Cytotoxicity	No quantitative data (e.g., IC50) available.	Showed cytotoxic effects in HepG2 cells. [6][7]
Genotoxicity: Ames Test	No data available.	Positive for mutagenicity in <i>Salmonella typhimurium</i> strains, suggesting it can induce frameshift mutations. [8]
Genotoxicity: Micronucleus Test	No data available.	Increased micronuclei frequency in human lymphocytes and HepG2 cells, indicating clastogenic or aneuploid potential. [9]
Reproductive Toxicity	No data available.	In male mice, oral administration led to testicular toxicity, abnormal sperm morphology, and decreased fertility. [10][11][12]

Carcinogenicity	No data available. Not classified as a carcinogen in safety data sheets. [13]	Limited evidence of a carcinogenic effect. [2] Some azo dyes are associated with bladder cancer. [2]
-----------------	---	--

Experimental Protocols

Detailed methodologies for key experiments cited for Disperse Red 1 are provided below. These protocols are based on published studies and established guidelines.

In Vitro Micronucleus Assay in Human Lymphocytes and HepG2 Cells

This assay is used to detect chromosomal damage.

- **Cell Culture:** Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin to stimulate cell division. HepG2 (human liver cancer cell line) cells are maintained in DMEM with fetal bovine serum.
- **Treatment:** Cells are exposed to various concentrations of Disperse Red 1 (e.g., 0.2 to 2.0 $\mu\text{g/mL}$) for a specific duration (e.g., 24 hours). A negative control (solvent only) and a positive control (e.g., mitomycin C) are included.
- **Cytokinesis Block:** Cytochalasin B is added to the lymphocyte cultures to block cytokinesis, resulting in binucleated cells. This step is not always necessary for adherent cell lines like HepG2.
- **Harvesting and Staining:** Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides, air-dried, and stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
- **Scoring:** The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is scored in a predetermined number of binucleated lymphocytes or mononucleated HepG2 cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates genotoxic potential.[\[9\]](#)[\[14\]](#)

Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the potential of a substance to induce gene mutations.

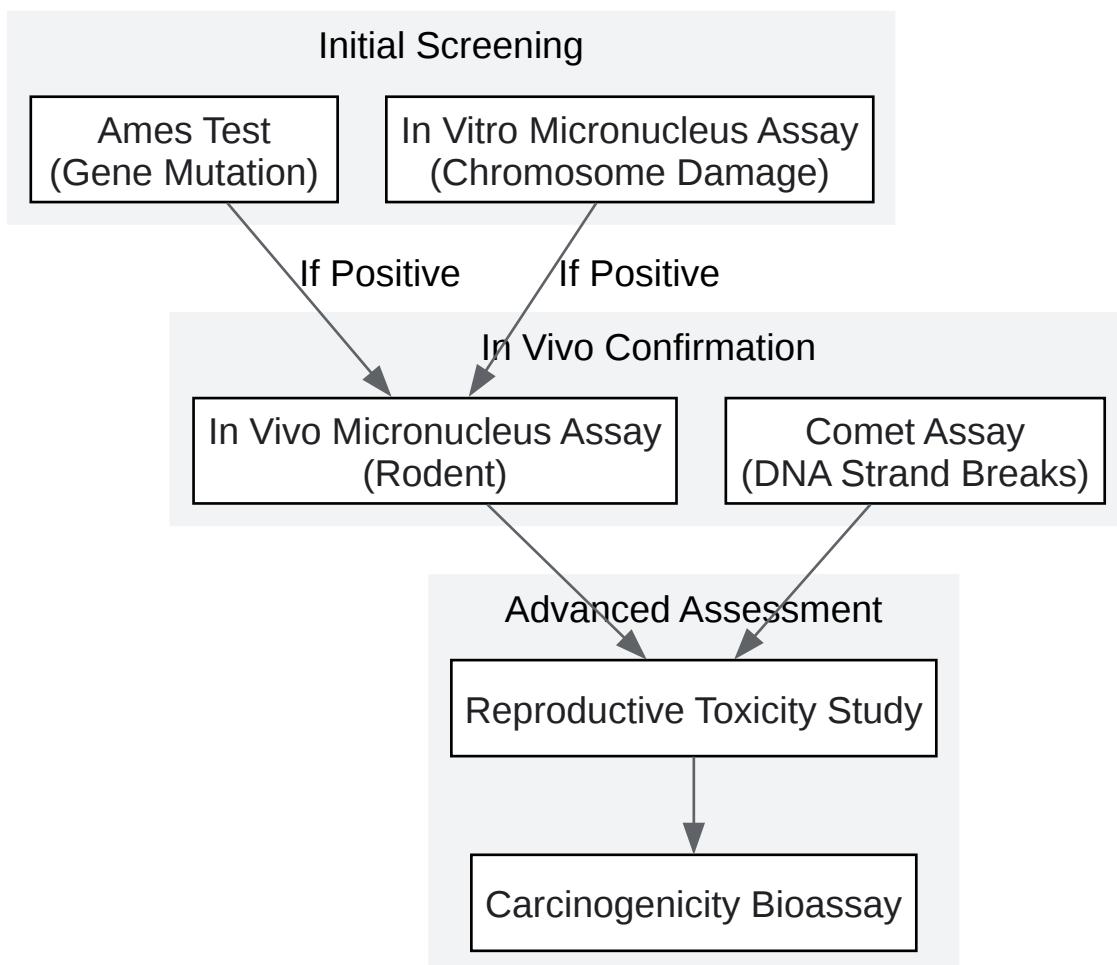
- **Bacterial Strains:** Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) with pre-existing mutations in the histidine or tryptophan operon are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme inducer. This is crucial as some chemicals only become mutagenic after metabolism.
- **Exposure:** The bacterial strains are exposed to various concentrations of Disperse Red 1 in the presence or absence of the S9 mix. A negative control (solvent) and positive controls (known mutagens for each strain with and without S9) are included.
- **Plating and Incubation:** The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the bacterial strain (e.g., histidine for *S. typhimurium*). The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A significant and dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.^[8]

In Vivo Male Germ Cell Toxicity Assay in Mice

This assay evaluates the effects of a substance on male reproductive endpoints.

- **Animals:** Sexually mature male mice (e.g., CF-1 strain) are used.
- **Dosing:** Animals are administered single or repeated oral doses of Disperse Red 1 (e.g., 20, 100, and 500 mg/kg body weight). A control group receives the vehicle only.
- **Evaluation Time Points:** Animals are euthanized at different time points after treatment (e.g., 8.3, 16.6, and 24.9 days) to assess effects on different stages of spermatogenesis.

- Endpoints:
 - Testicular and Epididymal Parameters: Testis and epididymis weights are recorded. Sperm count, motility, and morphology are analyzed from the epididymis.
 - Histopathology: Testicular tissue is fixed, sectioned, and stained for microscopic examination to identify any pathological changes.
 - Genotoxicity: The comet assay or other genotoxicity assays can be performed on testicular cells to assess DNA damage.
- Fertility Assessment: Treated males can be mated with untreated females to evaluate fertility rates and litter outcomes.[\[10\]](#)[\[11\]](#)[\[12\]](#)


Visualizations

The following diagrams illustrate key concepts and workflows relevant to the toxicological assessment of these dyes.

[Click to download full resolution via product page](#)

General workflow for in vitro cytotoxicity testing of disperse dyes.

[Click to download full resolution via product page](#)

A tiered approach to genotoxicity assessment.

Conclusion

The available data strongly suggest that Disperse Red 1 possesses genotoxic, cytotoxic, and reproductive toxicity properties. These findings warrant the implementation of stringent safety measures during its handling and disposal.

For **Disperse Red 82**, the current toxicological database is insufficient to draw firm conclusions about its hazard profile beyond its potential for skin sensitization. To conduct a comprehensive risk assessment and a direct comparison with Disperse Red 1, further experimental studies are imperative. It is recommended that, in the absence of data, a precautionary approach be taken when handling **Disperse Red 82**, assuming a toxicological profile of concern similar to other

azo dyes until proven otherwise through empirical testing. Researchers and drug development professionals should prioritize obtaining comprehensive toxicity data for **Disperse Red 82** before its widespread use or inclusion in products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Disperse Red 82 | C21H21N5O6 | CID 121639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disperse Red 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Page loading... [wap.guidechem.com]
- 14. cdnServices.industrialchemicals.gov.au [cdnServices.industrialchemicals.gov.au]
- To cite this document: BenchChem. [A Comparative Toxicological Assessment: Disperse Red 82 vs. Disperse Red 1]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b082367#comparison-of-disperse-red-82-and-disperse-red-1-toxicity-profiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com